Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method includes the bromination and chlorination of the indole ring, followed by esterification with methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles .
Scientific Research Applications
Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1H-indole-2-carboxylate
- Methyl 4-bromo-1H-indole-2-carboxylate
- Methyl 5-bromo-1H-indole-2-carboxylate
Uniqueness
Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate is unique due to the simultaneous presence of both bromine and chlorine substituents on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H7BrClNO2 |
---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
methyl 4-bromo-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3 |
InChI Key |
UYQXNLPBXRWPOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2Br)Cl |
Origin of Product |
United States |
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